2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol (CAS No. 1019535-57-9) is a high-purity chemical intermediate with the molecular formula C₁₆H₁₈ClNO₂ and a molecular weight of 291.77 g/mol . It is synthesized for use in pharmaceutical applications, particularly as an active pharmaceutical ingredient (API) intermediate. The compound features a phenolic core substituted with an ethoxy group at the 6-position and a 3-chlorophenylaminomethyl moiety at the 2-position. Its structural uniqueness lies in the balance between lipophilicity (from the ethoxy and chlorophenyl groups) and hydrogen-bonding capacity (from the phenolic -OH and secondary amine), making it valuable for drug design .
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
2-[(3-chloroanilino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-9,17-18H,2,10H2,1H3 |
InChI Key |
IODWCZBCMZTZQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol involves several steps. One common method includes the reaction of 3-chlorophenylamine with formaldehyde and 6-ethoxyphenol under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent.
Chemical Reactions Analysis
2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents. It is also used in biological studies to understand cellular processes and pathways .
Mechanism of Action
The mechanism of action of 2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets in cells. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved in its action are still under investigation, but it is known to influence various cellular processes .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : Ethoxy groups (target compound) confer higher lipophilicity than methoxy analogs (e.g., ).
- Steric Effects : Benzyl () and benzothiazole () substituents introduce steric hindrance, impacting binding interactions.
Physicochemical Stability
- Crystal Structures: Derivatives like 2-ethoxy-6-[(4-methylphenyl)imino]methylphenol () exhibit defined crystal packing, influencing stability and solubility.
- Isomerism : E/Z isomerism in imine-containing analogs (e.g., ) may affect reactivity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
